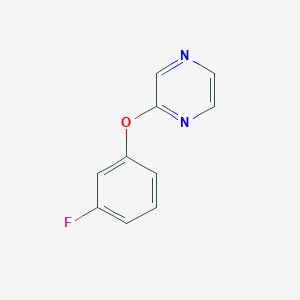

2-(3-fluorophenoxy)pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(3-fluorophenoxy)pyrazine” is a compound that falls under the category of pyrazine derivatives . Pyrazine is a class of compounds that occur almost ubiquitously in nature . They can be synthesized chemically or biologically, and are used as flavoring additives .

Synthesis Analysis

The synthesis of pyrazine derivatives like “2-(3-fluorophenoxy)pyrazine” can involve various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific preparation method for a similar compound, 3-(3-fluorophenoxyl)pyrazine-2-carboxylic acid, involves hydroxylation, chlorination, condensation, and hydrolysis reactions .

Molecular Structure Analysis

Pyrazine is a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework . The presence of the nitrogen atoms equips pyrazine with the ability to protonate and quarternize readily .

Chemical Reactions Analysis

Pyrazines can undergo various chemical reactions. The major formation of pyrazines occurs during the heating of food . In humans and animals, pyrazines are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation, but the pyrazine ring is not cleaved .

Physical And Chemical Properties Analysis

Pyrazine is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point and a boiling point .

科学的研究の応用

Medicinal Chemistry

Pyrrolopyrazine derivatives, which include “2-(3-fluorophenoxy)pyrazine”, have been employed in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Antimicrobial Activity

Pyrrolopyrazine derivatives have shown significant antimicrobial activity. This makes “2-(3-fluorophenoxy)pyrazine” a potential candidate for the development of new antimicrobial agents .

Anti-Inflammatory Activity

The anti-inflammatory activity of pyrrolopyrazine derivatives suggests that “2-(3-fluorophenoxy)pyrazine” could be used in the treatment of inflammatory diseases .

Antiviral Activity

Pyrrolopyrazine derivatives have demonstrated antiviral activity, indicating that “2-(3-fluorophenoxy)pyrazine” could be explored for the development of antiviral drugs .

Antifungal Activity

The antifungal activity of pyrrolopyrazine derivatives suggests potential applications of “2-(3-fluorophenoxy)pyrazine” in the treatment of fungal infections .

Antioxidant Activity

Pyrrolopyrazine derivatives have shown antioxidant activity, which means “2-(3-fluorophenoxy)pyrazine” could be used in the prevention of diseases caused by oxidative stress .

Antitumor Activity

The antitumor activity of pyrrolopyrazine derivatives indicates that “2-(3-fluorophenoxy)pyrazine” could be a potential candidate for the development of new antitumor drugs .

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown kinase inhibitory activity. This suggests that “2-(3-fluorophenoxy)pyrazine” could be used in the development of kinase inhibitors, which are important in the treatment of various diseases .

Safety and Hazards

将来の方向性

Pyrazine derivatives have a myriad of applications spanning across various industries. They have been used in the flavor and fragrance industry, medical and pharmaceutical fields, and even in agriculture . Future research could focus on further exploring the biological activities of pyrazine derivatives and designing new leads to treat various diseases .

作用機序

Target of Action

It is known that pyrrolopyrazine derivatives, which include 2-(3-fluorophenoxy)pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Specifically, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown more activity on kinase inhibition .

Mode of Action

It is suggested that the compound interacts with its targets, possibly kinases, to exert its biological effects

Biochemical Pathways

Given its potential kinase inhibitory activity, it may influence pathways regulated by these kinases

Result of Action

Given its potential kinase inhibitory activity, it may interfere with kinase-regulated cellular processes .

特性

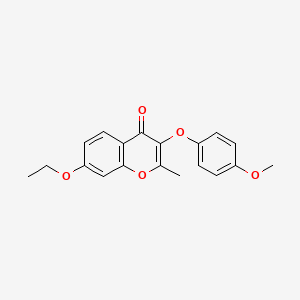

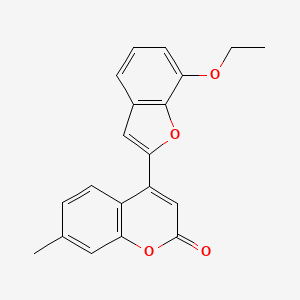

IUPAC Name |

2-(3-fluorophenoxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTRXZYVUHJZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenoxy)pyrazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B6429372.png)

![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6429385.png)

![ethyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B6429386.png)

![7-[(pyridin-2-yl)methoxy]quinoline](/img/structure/B6429402.png)

![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6429418.png)

![(2Z)-6-methoxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6429428.png)